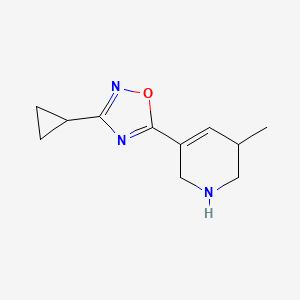
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one is a heterocyclic compound that features both an indene and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one typically involves the formation of the indene ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride can yield the indene intermediate . This intermediate can then be reacted with a thiazole derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the use of catalysts and solvents that are more environmentally friendly can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The indene ring can enhance the compound’s stability and facilitate its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the thiazole ring, making it less versatile in biological applications.
5-Methylthiazole: Lacks the indene ring, which reduces its stability and potential for complex interactions.
2,3-Dihydro-5-(2-thiazolyl)inden-1-one: Similar structure but with different substitution patterns on the thiazole ring, leading to different chemical properties.
Uniqueness
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one is unique due to the combination of the indene and thiazole rings, which imparts a balance of stability and reactivity. This makes it a valuable scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5-(5-methyl-1,3-thiazol-2-yl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H11NOS/c1-8-7-14-13(16-8)10-2-4-11-9(6-10)3-5-12(11)15/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
QRZYUODFJKULET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C2=CC3=C(C=C2)C(=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


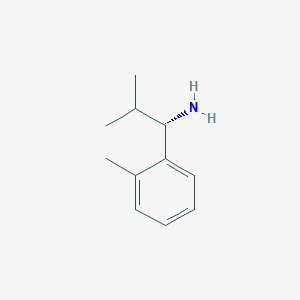
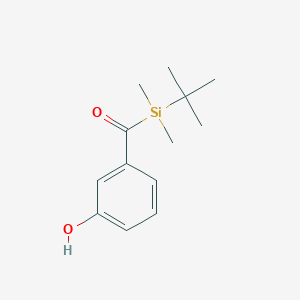
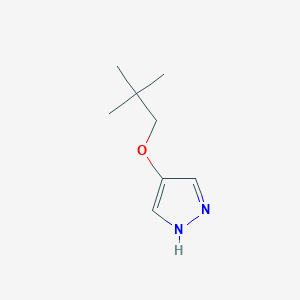
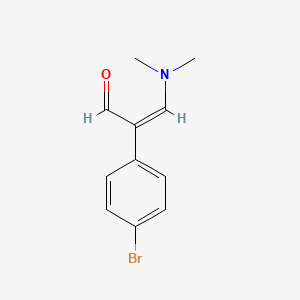
![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)
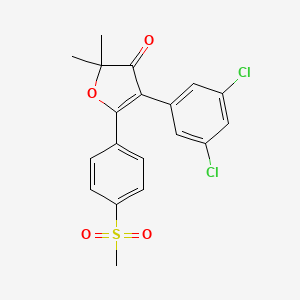
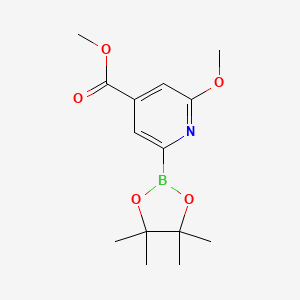

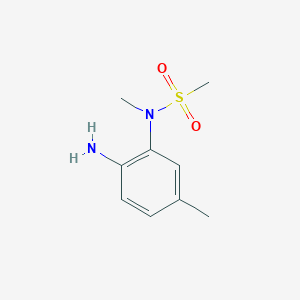
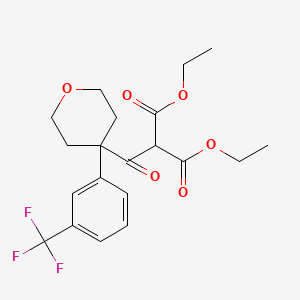
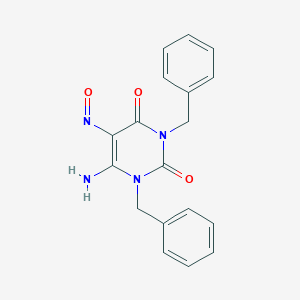
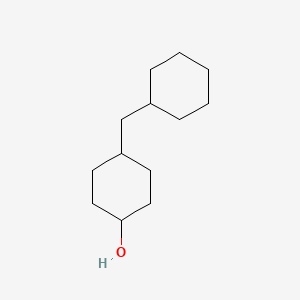
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
